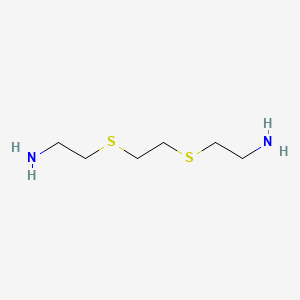

1,2-Bis(2-aminoethylthio)ethane

Beschreibung

These compounds share a common ethane backbone with sulfur-containing functional groups (e.g., thioether or sulfanyl linkages) and diverse substituents (e.g., amino, chloro, bromo, or aryl groups). Such derivatives are critical in pharmaceuticals, agrochemicals, and material science due to their reactivity, stability, and ligand properties .

Eigenschaften

IUPAC Name |

2-[2-(2-aminoethylsulfanyl)ethylsulfanyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2S2/c7-1-3-9-5-6-10-4-2-8/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFODQDKKGQHJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCSCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175282 | |

| Record name | 1,8-Diamine-3,6-dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21057-05-6 | |

| Record name | 1,8-Diamine-3,6-dithiaoctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021057056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diamine-3,6-dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Bis(2-aminoethylthio)ethane can be synthesized through the reaction of 2-chloroethylamine hydrochloride with sodium sulfide in an aqueous medium. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-70°C. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using advanced separation techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Bis(2-aminoethylthio)ethane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Disulfides and sulfoxides.

Reduction: Thiol derivatives.

Substitution: Various alkylated and acylated derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(2-aminoethylthio)ethane has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 1,2-Bis(2-aminoethylthio)ethane involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the thiol groups can participate in redox reactions, affecting the redox state of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1,2-Bis(2-aminoethylthio)ethane, highlighting differences in substituents, molecular properties, and applications:

Functional Group Effects on Reactivity and Stability

- Aminoethylthio vs. Chloroethylthio: Replacement of amino groups with chloro substituents (as in 1,2-Bis(2-chloroethylthio)ethane) increases electrophilicity and toxicity due to the reactive C-Cl bond, making it a vesicant impurity in chemical warfare agents .

- Aromatic vs.

- Halogenated Derivatives : Bromo- and chloroethoxy analogs (1,2-Bis(2-bromoethoxy)ethane and 1,2-Bis(2-chloroethoxy)ethane ) are versatile alkylating agents in organic synthesis but require careful handling due to halogen reactivity .

Pharmaceutical Development

- 1,2-Bis(3,5-dioxopiperazine)ethane (ICRF-154): Demonstrates antitumor activity and low systemic toxicity, enabling long-term oral use in psoriasis treatment .

- 1,2-Bis(2-bromoethoxy)ethane : Serves as a reagent for synthesizing drug candidates, leveraging its bromine atoms for cross-coupling reactions .

Material Science

Biologische Aktivität

1,2-Bis(2-aminoethylthio)ethane, also known as bis(2-aminoethyl) sulfide, is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound possesses a unique structure characterized by two aminoethylthio groups attached to an ethane backbone. This configuration contributes to its reactivity and interaction with various biological targets.

- Molecular Formula : C6H16N2S

- Molecular Weight : 148.27 g/mol

- CAS Number : 111-40-0

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anticancer Effects : Research indicates that this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells. It has been tested against several cancer types, including breast and lung cancer, showing promising results in vitro.

- Neuroprotective Properties : The compound has shown potential as a neuroprotective agent, particularly in models of neurodegenerative diseases. It appears to modulate oxidative stress and reduce neuronal apoptosis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Cell Membrane Disruption : The compound's thioether groups facilitate interactions with lipid bilayers, enhancing permeability and leading to microbial cell death.

- Apoptotic Signaling Pathways : In cancer cells, it activates caspase-dependent pathways that promote apoptosis. This action is mediated through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

-

Antimicrobial Activity Study :

- Objective : To evaluate the efficacy against Staphylococcus aureus.

- Method : Minimum inhibitory concentration (MIC) assays were performed.

- Results : The compound exhibited an MIC of 32 µg/mL, demonstrating significant antibacterial activity compared to control agents.

-

Cancer Cell Line Analysis :

- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.

- Method : Cell viability assays (MTT assay).

- Results : A dose-dependent decrease in cell viability was observed with IC50 values around 25 µM after 48 hours of treatment.

-

Neuroprotection in Animal Models :

- Objective : Investigate protective effects against oxidative stress-induced neuronal damage.

- Method : Administration in a rat model subjected to ischemia-reperfusion injury.

- Results : Treatment significantly reduced markers of oxidative stress and apoptosis in brain tissues compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 1,3-Bis(2-aminoethylthio)propane | Moderate | Yes | Limited |

| Ethylene glycol bis(β-aminoethyl) ether | Yes | No | Limited |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.